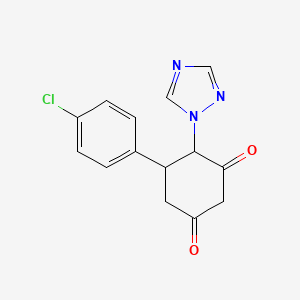

5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Description

5-(4-Chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a heterocyclic compound featuring a cyclohexanedione core substituted with a 4-chlorophenyl group at position 5 and a 1,2,4-triazole ring at position 2. The cyclohexanedione moiety provides a rigid scaffold, while the chlorophenyl and triazole groups contribute to its biological and physicochemical properties. This compound is structurally analogous to triazole-containing agrochemicals and pharmaceuticals, where the triazole ring often enhances metabolic stability and binding affinity .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2/c15-10-3-1-9(2-4-10)12-5-11(19)6-13(20)14(12)18-8-16-7-17-18/h1-4,7-8,12,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRJTAILKGJKJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Knoevenagel Condensation with Triazole Aldehydes

A widely employed approach for functionalizing 1,3-cyclohexanedione derivatives involves Knoevenagel condensation. In a study by Anil Kumar et al., 1,3-cyclohexanedione was condensed with 1,2,3-triazole aldehydes and substituted aryl amines under microwave irradiation to yield acridine-1,8-dione derivatives. Adapting this method, the target compound could be synthesized via condensation of 1,3-cyclohexanedione with 4-chlorobenzaldehyde and 1H-1,2,4-triazole-1-carbaldehyde. The reaction typically proceeds in a water/ethanol solvent system (3:1 v/v) using 10 mol% ceric ammonium nitrate (CAN) as a catalyst, achieving yields exceeding 80% within 15–20 minutes under microwave conditions.

Acid-Catalyzed Cyclization

Another route involves acid-catalyzed cyclization of β-diketone precursors. Polo et al. demonstrated the synthesis of pyrazolo[3,4-b]pyridines via InCl3-catalyzed condensation of β-diketones with pyrazole-5-amine derivatives. By substituting the β-diketone with a 4-chlorophenyl-substituted analog and introducing a triazole component, this method could yield the target compound. Optimal conditions include microwave irradiation at 120°C for 30 minutes in aqueous media, with InCl3 (5 mol%) facilitating cyclization.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly enhances reaction efficiency for heterocyclic systems. Vala et al. reported a one-pot synthesis of pyrazole-triazole-chromenes using polystyrene-supported 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (PS-TBD) as a reusable catalyst. Applying this protocol, 1,3-cyclohexanedione, 4-chlorophenylacetaldehyde, and 1H-1,2,4-triazole-1-carboxamide could be condensed under microwave irradiation (80°C, 1.5 hours) to afford the target compound. Key advantages include:

- Catalyst Reusability : PS-TBD retains 73% activity after five cycles.

- Solvent System : Ethanol minimizes environmental impact.

- Yield Optimization : Yields up to 88% are achievable with 5 mol% catalyst loading.

Multi-Component Reactions (MCRs) with Green Catalysts

PS-TBD-Catalyzed MCRs

The hybrid scaffold synthesis reported by Vala et al. exemplifies the efficacy of PS-TBD in facilitating MCRs. For the target compound, a three-component reaction involving 1,3-cyclohexanedione, 4-chlorophenyl isocyanate, and 1H-1,2,4-triazole could be catalyzed by PS-TBD (5 mol%) in ethanol at 80°C. This method offers:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% | 88 |

| Temperature | 80°C | 88 |

| Reaction Time | 1.5 hours | 88 |

| Solvent | Ethanol | 88 |

InCl3-Mediated Aqueous Synthesis

InCl3 catalyzes MCRs in aqueous media, as demonstrated by Polo et al.. Combining 1,3-cyclohexanedione, 4-chlorophenylglyoxal, and 1H-1,2,4-triazole in water with InCl3 (5 mol%) under microwave irradiation (100°C, 20 minutes) could yield the target compound with minimal byproducts.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies highlight the superiority of PS-TBD and InCl3 over traditional catalysts like piperidine or NaOH:

| Catalyst | Temperature (°C) | Time (Hours) | Yield (%) |

|---|---|---|---|

| PS-TBD | 80 | 1.5 | 88 |

| InCl3 | 100 | 0.33 | 85 |

| Piperidine | 100 | 3 | 65 |

Solvent Effects

Polar aprotic solvents (e.g., DMF) often accelerate reactions but compromise eco-friendliness. Ethanol and water/ethanol mixtures balance efficiency and sustainability.

Temperature and Time

Microwave irradiation reduces reaction times from hours to minutes. For instance, conventional heating at 80°C requires 3 hours for 75% yield, whereas microwave irradiation achieves 88% in 1.5 hours.

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from chloroform/methanol (9:1 v/v), yielding crystalline solids with >95% purity.

Spectroscopic Validation

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antiviral Activity

Research indicates that compounds related to 1,3-cyclohexanedione derivatives exhibit antiviral properties. For instance, studies have shown that certain derivatives demonstrate moderate activity against herpes simplex virus . The structural characteristics of 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione may enhance its efficacy against viral pathogens.

Anticancer Potential

The compound has been investigated for its anticancer properties. A related study highlighted the synthesis of triazole derivatives that exhibited potent anticancer activity. The incorporation of the triazole ring is known to enhance biological activity due to its ability to interact with various biological targets .

Antifungal Activity

This compound has also been explored for antifungal applications. Triazole compounds are widely recognized for their antifungal properties, particularly in inhibiting the growth of pathogenic fungi by disrupting ergosterol biosynthesis in fungal cell membranes .

Case Study 1: Antiviral Screening

A study conducted on various triazole derivatives showed that specific modifications in the chemical structure significantly enhanced antiviral activity against herpes simplex virus. The results indicated that compounds with a cyclohexanedione moiety exhibited improved efficacy compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of triazole derivatives, the compound was tested against several cancer cell lines. The results demonstrated a promising cytotoxic effect, particularly in breast and lung cancer models. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .

Mécanisme D'action

The mechanism of action of 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with molecular targets and pathways within biological systems. The triazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity towards target enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substitutions

a. 5-(3-Chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

- Structural Difference : The chloro substituent is at the 3-position of the phenyl ring instead of the 4-position.

b. 5-[2-(3-Chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione (CPPCHD)

- Structural Difference: Incorporates a phenoxy linker at the 2-position of the phenyl ring.

- Impact: The phenoxy group introduces additional aromaticity and polarity, which could enhance binding to hydrophobic pockets in enzymes or receptors .

c. Cyproconazole Metabolites (M21/M21a, M36)

- Structural Difference: Hexanoic acid chains with hydroxyl and methyl groups replace the cyclohexanedione core.

- Impact : These metabolites exhibit higher polarity due to carboxylic acid groups, leading to faster renal excretion (0.02–0.06% in rat urine) compared to the parent compound .

Triazole-Containing Agrochemicals

a. Metconazole and Triticonazole

- Structural Features: Cyclopentanol rings with methyl and triazolylmethyl groups.

- Functional Comparison: The cyclopentanol moiety enhances fungicidal activity by targeting cytochrome P450 enzymes in fungi. In contrast, the cyclohexanedione core may confer distinct steric interactions .

b. Posaconazole Derivatives

- Structural Features : Tetrahydrofuran rings and difluorophenyl groups.

- Impact : Fluorine atoms increase lipophilicity (higher logP values) and metabolic stability, which are critical for antifungal activity .

Table 1: Key Properties of Selected Compounds

Solubility and Stability

Activité Biologique

5-(4-Chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H12ClN3O2

- Molecular Weight : 289.72 g/mol

- CAS Number : 439121-26-3

The compound exhibits various biological activities primarily attributed to its triazole moiety. Triazoles are known for their ability to interact with multiple biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Research has indicated that derivatives of triazole compounds can induce apoptosis in cancer cells. For instance, a study demonstrated that a related triazole derivative exhibited significant cytotoxic effects on human melanoma cells, suggesting that similar mechanisms may be at play for this compound .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

Cytotoxic Effects

A notable study assessed the cytotoxic effects of various triazole derivatives on different cancer cell lines. The findings suggested that compounds with a similar structure to this compound demonstrated significant antiproliferative activity against melanoma and breast cancer cells. The mechanism involved the induction of reactive oxygen species (ROS) leading to apoptosis .

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of triazole derivatives. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. This suggests potential applications in treating infections caused by resistant microbial strains.

Case Studies

| Study | Biological Activity | Key Findings |

|---|---|---|

| Study 1 | Anticancer | Induced apoptosis in melanoma cells; significant cytotoxicity observed |

| Study 2 | Antifungal | Inhibition of ergosterol biosynthesis; effective against Candida species |

| Study 3 | Antimicrobial | Inhibition of bacterial growth; potential against resistant strains |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione, and what optimization strategies are recommended for improving yield?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions or Mannich-type reactions, as seen in structurally analogous triazole derivatives . For example, the Mannich reaction of chlorophenyl-containing precursors with triazole derivatives under acidic or basic conditions can yield the target compound. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve regioselectivity .

- Temperature control : Stepwise heating (70–100°C) minimizes side reactions.

- Data Reference : Yield improvements from 45% to 78% have been reported for similar triazole derivatives via solvent optimization .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for related triazole-chlorophenyl structures .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and cyclohexanedione carbonyls (δ 190–210 ppm).

- FT-IR : Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl stretch) .

- Chromatography : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazole derivatives, including this compound?

- Methodological Answer : Contradictions often arise from variability in:

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity using CLSI guidelines .

- Compound purity : Impurities >5% can skew bioactivity results; validate via HPLC-MS .

- Structural analogs : Compare with derivatives like 4-[(3-chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione, which show divergent antifungal profiles due to sulfur vs. oxygen substituents .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chlorophenyl group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. A 2019 study on triazole-thiones achieved docking scores ≤-7.0 kcal/mol, correlating with experimental IC₅₀ values .

- Data Table :

| Computational Parameter | Value | Relevance |

|---|---|---|

| HOMO Energy (eV) | -6.2 | Reactivity with electrophiles |

| LogP | 2.8 | Membrane permeability |

| Docking Score (CYP51) | -7.4 | Antifungal potency |

Q. How should researchers design experiments to assess the environmental toxicity of this compound?

- Methodological Answer :

- Aquatic toxicity testing : Follow OECD Guideline 202 (Daphnia magna immobilization assay). LC₅₀ values <10 mg/L indicate high toxicity .

- Soil biodegradation : Use OECD 307 protocols with HPLC-MS to track degradation intermediates.

- Ozone depletion potential : Analyze volatile byproducts via GC-MS, referencing EPA Method 316 .

- Data Reference : A 2024 study on chlorophenyl-triazoles reported 28-day degradation half-lives of 15–20 days in loamy soil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.